4-Hydroxy Atorvastatin-d5 Calcium Salt

Isotopic purity Mass spectrometry Internal standard selection

Specifically synthesized as the isotopomerically matched internal standard (SIL-IS) for para-hydroxy atorvastatin (4-ATR), this d5-labeled calcium salt is essential for validated LC-MS/MS quantification. It corrects for matrix effects, extraction variability, and ionization suppression where generic IS or atorvastatin-d5 alone fails. With a +5 Da mass shift on the phenyl ring, it ensures co-elution and identical recovery, meeting FDA/EMA bioanalytical guidelines for pharmacokinetic and bioequivalence studies. The calcium salt offers equivalent performance at ~16% lower cost versus the disodium variant.

Molecular Formula C₃₃H₂₈D₅CaFN₂O₆
Molecular Weight 617.73
Cat. No. B1157674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Atorvastatin-d5 Calcium Salt
Synonyms(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid-d5 Calcium Salt;  p-Hydroxyatorvastatin-d5 Calcium Salt; 
Molecular FormulaC₃₃H₂₈D₅CaFN₂O₆
Molecular Weight617.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Atorvastatin-d5 Calcium Salt for LC-MS/MS Bioanalysis: Deuterated Internal Standard Specification & Procurement Guide


4-Hydroxy Atorvastatin-d5 Calcium Salt (CAS unlabeled: 1276537-18-8; labeled calcium salt: 265989-45-5) is a deuterium-labeled isotopomer of the para-hydroxy active metabolite of atorvastatin [1]. It is a stable isotope-labeled internal standard (SIL-IS) specifically synthesized for use in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods [2]. The compound bears five deuterium atoms incorporated into the phenyl ring system (C33H28D5FN2O6·Ca; molecular weight ~617.73), providing a mass difference of +5 Da relative to the unlabeled analyte . Unlike unlabeled 4-hydroxy atorvastatin or structural analogs such as rosuvastatin, this isotopomer is not intended for therapeutic HMG-CoA reductase inhibition but is exclusively employed as an internal standard to correct for matrix effects, extraction variability, and ionization suppression in quantitative bioanalytical assays .

Why 4-Hydroxy Atorvastatin-d5 Calcium Salt Cannot Be Interchanged with Other Internal Standards in Validated LC-MS/MS Methods


Generic substitution in LC-MS/MS bioanalysis fails because internal standards (IS) must co-elute with the analyte of interest and exhibit nearly identical extraction recovery and ionization behavior to correct for matrix-specific signal alterations [1]. Unlabeled 4-hydroxy atorvastatin cannot be used because it adds to the endogenous or administered analyte pool. Alternative structural analogs (e.g., rosuvastatin or pravastatin) or isotopomers with different deuterium labeling (e.g., atorvastatin-d3 or -d4) introduce differential chromatographic retention and matrix effect profiles due to incomplete physicochemical matching [2]. Specifically, 4-hydroxy atorvastatin-d5 calcium salt is the isotopomeric IS matched to the para-hydroxy atorvastatin (4-ATR) analyte [3]. Using a non-matched IS such as atorvastatin-d5 alone for quantifying 4-hydroxy atorvastatin results in method failure due to divergent recovery, matrix effect, and stability characteristics between the parent drug and the metabolite [4]. The data below demonstrate why this specific d5-labeled metabolite IS—not alternatives—must be procured for validated quantification of 4-hydroxy atorvastatin.

Product-Specific Quantitative Differentiation Evidence for 4-Hydroxy Atorvastatin-d5 Calcium Salt


Differential Isotopic Purity and Mass Shift Enables Baseline Resolution from Co-Eluting Interferences

4-Hydroxy atorvastatin-d5 calcium salt carries five deuterium atoms (+5 Da mass shift) on the phenyl ring, compared to the common d3-labeled alternative (pravastatin-d3, +3 Da) used in some statin assays [1]. This +5 Da shift provides superior separation from the unlabeled analyte's M+2 and M+4 natural isotopic peaks, minimizing cross-talk interference between IS and analyte channels in multiple reaction monitoring (MRM) [2]. Vendors specify isotopic purity for the d5 calcium salt at ≥90% for the penta-deuterated species, with the isotopic enrichment pattern designed to produce a dominant signal at m/z 580.3 → 445.3 under positive electrospray ionization .

Isotopic purity Mass spectrometry Internal standard selection LC-MS/MS validation

Validated Quantitative Range and Extraction Recovery: Comparison with Structural Analog IS

In a 2023 validated UPLC-MS/MS method, 4-hydroxy atorvastatin-d5 (as calcium salt) enabled a calibration range of 0.200–20 ng/mL for 4-hydroxy atorvastatin in human plasma, with extraction recovery exceeding 80% for both analyte and ISTD using solid-phase extraction [1]. By comparison, methods using the structural analog rosuvastatin as a non-isotopic IS for 4-hydroxy atorvastatin exhibited matrix effect variability of 92–110% across plasma samples with varying triglyceride levels—a range that, while within FDA ±15% guidelines, represents 2.6-fold greater variability than isotopically matched d5 ISTD approaches [2]. The isotopically matched d5 IS consistently maintains precision (%CV) ≤5.0% between-batch and accuracy (%RE) within ±5% across the entire validated range [3].

Extraction recovery Calibration range Method validation Matrix effect correction

Salt Form Specification: Calcium vs. Disodium Salt Differentiation for Sample Preparation Compatibility

4-Hydroxy atorvastatin-d5 calcium salt (MW ~617.73, purity ≥90%) is commercially available as a distinct salt form from the disodium salt variant (MW ~623.63) . The calcium salt form exhibits differential solubility in organic extraction solvents commonly used in liquid-liquid extraction (LLE) and protein precipitation protocols . Quantitative comparison of commercial pricing and packaging reveals that the calcium salt (1 mg, ~$505) is offered at approximately 16% lower cost per milligram than the disodium salt (1 mg, ~$600) for equivalent deuterated isotopic purity applications .

Salt form selection Solubility Sample preparation Procurement specification

Method Transfer and Cross-Platform Validation: Demonstrated Utility Across Multiple LC-MS/MS Platforms

4-Hydroxy atorvastatin-d5 calcium salt has been validated as an ISTD in methods spanning UPLC-MS/MS (Agrawal & Mittal, 2023) and earlier HPLC-MS/MS platforms [1]. The validated method using this d5 ISTD achieved complete elution of analytes and ISTDs within 5.2 minutes using a C18 Symmetry Shield column (150 × 4.6 mm, 5.0 μm), with isocratic mobile phase (acetonitrile:2 mM ammonium formate pH 3.0, 65:35 v/v) [2]. In contrast, methods using non-isotopic rosuvastatin IS required gradient elution and longer run times to achieve comparable separation [3]. The d5 ISTD method's shorter run time (5.2 min) enables higher throughput (approximately 275 samples per 24-hour period) compared to gradient methods with similar analytes [4].

Method transfer Cross-platform validation Regulatory bioanalysis Therapeutic drug monitoring

Optimal Procurement and Application Scenarios for 4-Hydroxy Atorvastatin-d5 Calcium Salt


Clinical Pharmacokinetic and Bioequivalence Studies Requiring Regulatory-Grade Quantification of 4-Hydroxy Atorvastatin

When conducting pharmacokinetic studies or bioequivalence trials for atorvastatin formulations that require quantification of the active para-hydroxy metabolite in human plasma, 4-hydroxy atorvastatin-d5 calcium salt is the appropriate ISTD to meet FDA and EMA bioanalytical method validation guidelines. The validated calibration range of 0.200–20 ng/mL for 4-ATR and extraction recovery >80% using this d5 ISTD ensures that the method can reliably quantify metabolite concentrations across the full therapeutic range [1]. The isotopically matched ISTD corrects for matrix effects that vary with plasma lipid content, which is particularly critical given that atorvastatin is prescribed to patients with dyslipidemia where plasma matrix composition differs significantly from healthy volunteer populations [2].

Therapeutic Drug Monitoring (TDM) and Adherence Testing in Statin Therapy

For clinical laboratories implementing therapeutic drug monitoring of atorvastatin and its active metabolites to assess adherence or individualized dosing, the 4-hydroxy atorvastatin-d5 calcium salt ISTD enables high-throughput analysis with validated precision (≤5.0% CV between-batch) and accuracy (within ±5% RE) [1]. The 5.2-minute total run time supports processing of approximately 275 samples per 24-hour period on a single UPLC-MS/MS instrument, making this method suitable for central laboratories managing high-volume clinical sample workflows [2]. The method's validation for autodegradation prevention also addresses the known ex vivo instability of hydroxy metabolites, ensuring that reported concentrations reflect true in vivo exposure rather than pre-analytical degradation [3].

Drug-Drug Interaction (DDI) Studies Involving CYP3A4-Mediated Atorvastatin Metabolism

In pharmacokinetic drug-drug interaction studies evaluating CYP3A4 inhibitors or inducers that alter atorvastatin metabolism, accurate quantification of 4-hydroxy atorvastatin is essential because this active metabolite contributes significantly to overall HMG-CoA reductase inhibition [1]. The d5-labeled calcium salt ISTD is specifically matched to the para-hydroxy metabolite, avoiding the cross-reactivity and recovery discrepancies that occur when parent atorvastatin-d5 is misapplied as IS for metabolite quantification [2]. This analyte-specific ISTD approach is necessary for studies where metabolite-to-parent ratios serve as phenotypic markers of CYP3A4 activity, as differential matrix effects between parent and metabolite would otherwise bias the calculated metabolic ratios [3].

Method Development and Cross-Validation of LC-MS/MS Assays for Statin Panel Quantification

For bioanalytical laboratories developing or transferring validated methods for statin panel analysis, 4-hydroxy atorvastatin-d5 calcium salt serves as the reference ISTD for the para-hydroxy atorvastatin channel. The compound's validated performance with isocratic elution and C18 reverse-phase chromatography provides a robust starting point for method transfer across laboratories [1]. Compared to the disodium salt variant, the calcium salt offers equivalent isotopic purity and MS response at approximately 16% lower procurement cost, making it the economically preferable selection for laboratories establishing new validated methods or maintaining ongoing analytical programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Atorvastatin-d5 Calcium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.